molecular formula C15H18N2O2 B12908996 1'-Benzyl-[1,3'-bipyrrolidine]-2',5'-dione CAS No. 89143-20-4

1'-Benzyl-[1,3'-bipyrrolidine]-2',5'-dione

Cat. No.: B12908996
CAS No.: 89143-20-4
M. Wt: 258.32 g/mol
InChI Key: LDQCYUJHNWYUBU-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

Predicted ¹H NMR signals (600 MHz, CDCl₃):

  • Benzyl protons : δ 7.25–7.15 (m, 5H, Ar–H)
  • Pyrrolidine CH₂ groups : δ 3.70–3.20 (m, 8H, N–CH₂–C)
  • Bridgehead CH : δ 4.10 (t, J = 6.0 Hz, 1H)

¹³C NMR would reveal carbonyl carbons at δ 175–170 ppm, aromatic carbons at δ 125–140 ppm, and aliphatic carbons at δ 45–55 ppm.

Infrared Spectroscopy (IR)

Critical absorption bands:

  • C=O stretch : 1700–1680 cm⁻¹ (amide I band)
  • N–C(=O) stretch : 1250–1220 cm⁻¹ (amide III band)
  • Aromatic C–H bend : 700–750 cm⁻¹

Mass Spectrometry (MS)

Electrospray ionization (ESI+) would yield:

  • Molecular ion : m/z 259.1 [M+H]⁺
  • Key fragments : m/z 91.1 (benzyl), 84.1 (pyrrolidinone)

Properties

CAS No.

89143-20-4

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

1-benzyl-3-pyrrolidin-1-ylpyrrolidine-2,5-dione

InChI

InChI=1S/C15H18N2O2/c18-14-10-13(16-8-4-5-9-16)15(19)17(14)11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2

InChI Key

LDQCYUJHNWYUBU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2CC(=O)N(C2=O)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Cyclization of Amino Acid Derivatives

  • Starting from amino acids or their derivatives (e.g., L-malic acid), cyclization under dehydrating conditions can form the pyrrolidine-2,5-dione ring.
  • Benzylamine can be introduced to form the N-benzyl substituted pyrrolidine-2,5-dione via condensation and cyclization in refluxing solvents such as para-xylene, achieving yields around 87%.

Condensation of Benzylideneaniline with Pyruvic Acid

  • A classical approach involves the reaction of benzylideneaniline with pyruvic acid in cold glacial acetic acid, leading to the formation of 2,3-dioxopyrrolidines, which are structurally related to bipyrrolidine-2,5-dione systems.
  • This method involves an aldol-type self-condensation and can be adapted to introduce benzyl groups.

Mechanochemical Synthesis

  • Recent advances include mechanochemical synthesis, which uses grinding or milling techniques to promote reactions without solvents.
  • This method has been applied to 3-aminopyrrolidine-2,5-dione derivatives, offering environmentally friendly and efficient synthesis routes.

Specific Preparation Method for 1'-Benzyl-[1,3'-bipyrrolidine]-2',5'-dione

Based on the literature and analogous compound syntheses, the preparation involves the following key steps:

Step 1: Synthesis of N-Benzylpyrrolidine-2,5-dione Intermediate

  • React L-malic acid with benzylamine in para-xylene under reflux conditions.
  • This condensation forms 1-benzyl-3-hydroxy-pyrrolidine-2,5-dione with high yield (~87%).

Step 2: Formation of the Bipyrrolidine Core

  • The N-benzylpyrrolidine-2,5-dione intermediate undergoes further cyclization or coupling with a second pyrrolidine unit.
  • This can be achieved via controlled condensation reactions or by using activated derivatives such as benzylidene intermediates.
  • The reaction conditions typically involve mild heating in solvents like glacial acetic acid or warm alcohols.

Step 3: Purification and Characterization

  • The crude product is purified by recrystallization or chromatographic techniques.
  • Characterization includes NMR, IR, and mass spectrometry to confirm the bipyrrolidine-2,5-dione structure and benzyl substitution.

Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Condensation & Cyclization L-malic acid + benzylamine, para-xylene, reflux 87 Formation of 1-benzyl-3-hydroxy-pyrrolidine-2,5-dione
2 Coupling/Cyclization Benzylidene intermediates, glacial acetic acid or warm alcohol Variable Formation of bipyrrolidine core
3 Purification Recrystallization or chromatography - Product isolation and purity confirmation

Research Findings and Optimization Notes

  • The use of para-xylene as a solvent in Step 1 provides an optimal reflux temperature for efficient cyclization and high yield.
  • Mechanochemical methods offer solvent-free alternatives but require optimization for scale-up.
  • The benzyl group introduction is best achieved early in the synthesis to avoid side reactions.
  • Aldol-type self-condensation reactions can lead to side products; thus, reaction monitoring and temperature control are critical.
  • Purity above 97% is achievable with proper chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: 1’-Benzyl-[1,3’-bipyrrolidine]-2’,5’-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as halides, amines, and alcohols

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1’-Benzyl-[1,3’-bipyrrolidine]-2’,5’-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key attributes of 1'-Benzyl-[1,3'-bipyrrolidine]-2',5'-dione with analogous compounds from the evidence:

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Applications/Properties References
This compound ~C₁₅H₁₇N₂O₂ Bipyrrolidine, benzyl, diones ~263.31 (inferred) Potential agrochemical/pharmaceutical N/A
1-Methyl-5-oxopyrrolidine-2-carboxylic acid C₆H₉NO₃ Pyrrolidine, ketone, carboxylic acid 143.14 Synthetic intermediate
2-(3-Methoxyphenyl)pyrrolidine C₁₁H₁₅NO Pyrrolidine, methoxyphenyl 177.24 Ligand in coordination chemistry
Bicyclic 1,3-dione herbicides Varied Bicyclic dione, alkyl/aryl groups ~250–350 Herbicidal activity
3-(1-Benzylpyrrolidin-3-yl)-pyridine C₁₈H₂₂N₂O Pyrrolidine, benzyl, pyridine 282.38 Not specified (catalog compound)

Key Differences and Implications

Core Structure and Reactivity
  • Bipyrrolidine vs. Single Pyrrolidine: The target compound’s fused bipyrrolidine system increases structural rigidity compared to monocyclic analogs like 2-(3-Methoxyphenyl)pyrrolidine. This rigidity may enhance binding specificity in biological targets .
  • Dione Groups : The 2',5'-dione moieties provide electrophilic sites for nucleophilic attack, distinguishing it from 1-Methyl-5-oxopyrrolidine-2-carboxylic acid, which has a single ketone and a carboxylic acid group. Diones are often implicated in metal coordination (e.g., Ni²⁺, Cu²⁺ complexes, as seen in ) .
Substituent Effects
  • Benzyl Group: The benzyl substituent enhances lipophilicity compared to methoxyphenyl (e.g., 2-(3-Methoxyphenyl)pyrrolidine) or pyridine groups (e.g., 3-(1-Benzylpyrrolidin-3-yl)-pyridine).
  • Comparison with Bicyclic Herbicidal Diones : Patent data () highlight bicyclic 1,3-diones as herbicides. However, the nitrogen atoms in the pyrrolidine rings of the target compound may confer distinct bioactivity, such as enzyme inhibition, rather than herbicidal effects .

Research Findings and Gaps

  • Biological Activity: No direct studies on the target compound are cited.
  • Agrochemical Potential: The herbicidal activity of bicyclic diones () suggests the target compound could be screened for similar applications, though its nitrogen-rich structure may shift its mode of action .
  • Coordination Chemistry : Dione-containing compounds (e.g., ) often form metal complexes. The target’s diones may enable chelation of transition metals, useful in catalysis or material science .

Biological Activity

1'-Benzyl-[1,3'-bipyrrolidine]-2',5'-dione is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a bipyrrolidine core, which is known for its diverse biological properties. The presence of the benzyl group enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antitumor Activity : Similar compounds have demonstrated significant antitumor effects. For instance, derivatives of benzothiazole and benzimidazole have shown potential in inhibiting tumor cell proliferation across various cancer cell lines . The bipyrrolidine scaffold may exhibit comparable effects through similar mechanisms.
  • Anticonvulsant Properties : Related compounds such as N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) have shown promising results as anticonvulsants in animal models. AS-1 exhibited protective effects against seizures in various tests, suggesting that the bipyrrolidine structure could contribute to neuroprotective properties .
  • Antimicrobial Activity : The antimicrobial potential of related compounds has been evaluated against both Gram-positive and Gram-negative bacteria. The binding affinity to DNA and the ability to disrupt microbial cell integrity are critical factors contributing to their antimicrobial efficacy .

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

  • DNA Interaction : Many compounds with similar structures interact with DNA, often binding within the minor groove. This interaction can inhibit replication and transcription processes in cancer cells .
  • Ion Channel Modulation : Compounds like AS-1 have been shown to affect ion channels involved in seizure activity. This suggests that this compound may modulate neuronal excitability through similar pathways .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundMechanism of ActionReference
AntitumorBenzothiazole DerivativesDNA binding and inhibition of cell proliferation
AnticonvulsantN-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1)Modulation of ion channels
AntimicrobialBenzimidazole DerivativesDisruption of microbial cell integrity

Case Study: Anticonvulsant Efficacy

In a study evaluating AS-1, a compound structurally related to this compound, it was found to provide significant protection against seizures in multiple animal models. The study highlighted that doses ranging from 15 mg/kg to 60 mg/kg were effective in reducing seizure frequency and severity. Notably, the combination of AS-1 with valproic acid resulted in a synergistic effect, indicating potential for combination therapies in epilepsy management .

Q & A

Q. What are the established synthetic routes for 1'-Benzyl-[1,3'-bipyrrolidine]-2',5'-dione?

The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, benzylamine derivatives have been used in acetonitrile under ambient conditions to form pyrrolidine-dione scaffolds. Reaction optimization typically involves stoichiometric control of reagents and purification via column chromatography. Characterization relies on NMR (¹H/¹³C) and LC-MS for structural confirmation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : Assigns proton and carbon environments, confirming substituent positions (e.g., benzyl group integration in ¹H NMR) .
  • LC-MS : Validates molecular weight and purity, with HRMS providing exact mass for empirical formula confirmation .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated in spirocyclic pyrrolidine-dione analogs .

Q. How should researchers handle solubility challenges during synthesis?

Solubility can be improved using polar aprotic solvents (e.g., DMF, acetonitrile) or by derivatizing the compound with hydrophilic groups (e.g., hydroxyl or carboxyl moieties). Solvent screening via phase diagrams and Hansen solubility parameters is recommended .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for higher yields?

Use a 2³ factorial design to test variables like temperature, solvent polarity, and catalyst concentration. For example:

VariableLow Level (-1)High Level (+1)
Temperature25°C60°C
SolventAcetonitrileDMF
Catalyst Loading5 mol%15 mol%
Analyze interactions using ANOVA and regression models to identify optimal conditions. Orthogonal arrays reduce experimental runs while maximizing data robustness .

Q. What computational strategies predict the compound’s reactivity in novel reactions?

  • DFT Calculations : Model transition states for cyclization or benzyl group migration (e.g., Gaussian or ORCA software).
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways using COMSOL Multiphysics .
  • Machine Learning : Train models on existing pyrrolidine-dione reaction datasets to predict regioselectivity or byproduct formation .

Q. How to resolve contradictions between spectroscopic and crystallographic data?

Contradictions (e.g., unexpected NOE correlations vs. X-ray data) require:

  • Multi-technique validation : Cross-check NMR assignments with HSQC/HMBC and compare crystallographic thermal parameters with DFT-optimized geometries.
  • Dynamic Effects Analysis : Consider rotameric states or solvent-induced conformational changes via variable-temperature NMR .

Q. What strategies mitigate byproduct formation in large-scale synthesis?

  • Kinetic Control : Lower reaction temperatures to favor intermediate stabilization.
  • In-situ Monitoring : Use PAT (Process Analytical Technology) tools like ReactIR to track intermediate concentrations.
  • Taguchi Methods : Optimize parameters like mixing rate and reagent addition order to suppress side reactions .

Methodological Considerations

Q. How to design a stability study under varying pH and temperature?

Use a central composite design to test:

  • pH Range : 2–12 (adjusted with HCl/NaOH).
  • Temperature : 4°C to 70°C. Monitor degradation via HPLC-UV at intervals (0, 7, 14 days). Fit data to Arrhenius or Weibull models to predict shelf life .

Q. What protocols validate the compound’s biological activity without commercial assays?

  • In-house Enzyme Inhibition Assays : Use spectrophotometric methods (e.g., NADH depletion for oxidoreductases).
  • Molecular Docking : Screen against protein targets (e.g., orexin receptors) using AutoDock Vina, followed by SPR (Surface Plasmon Resonance) for binding affinity validation .

Data Analysis and Reporting

Q. How to statistically analyze contradictory bioactivity results across labs?

Apply meta-analysis with random-effects models to account for inter-lab variability. Report Cohen’s d for effect size and funnel plots to assess publication bias. Replicate key experiments under harmonized protocols (e.g., ISO 17025) .

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